Cas no 165800-07-7 (Zoledronic Acid Disodium Salt Tetrahydrate)

Zoledronic Acid Disodium Salt Tetrahydrate 化学的及び物理的性質
名前と識別子
-
- Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
- (1-Hydroxy-2-(1H-imidazol-1-yl)ethylidene)bisphosphonic acid disodium salt tetrahydrate
- Zoledronate disodium tetrahydrate
- Zoledronic Acid Diso
- Zoledronic Acid Disodium Salt Tetrahydrate
- CGP-42446A
- Disodium salt tetrahydrate
- Zoledronate Disodium, CGP-42446A
- Zoledronate DisodiuM (C5H8N2Na2O7P24H2O)
- 165800-07-7
- AKOS015901649
- Sodium(1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonatetetrahydrate
- Disodium (1-Hydroxy-2-Imidazol-1-yl-1-Phosphono-Ethyl)Phosphonic Acidtetrahydrate
- disodium;(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphonic acid;tetrahydrate
- FT-0675918
- Phosphonic acid, P,P'-[1-hydroxy-2-(1H-imidazol-1-yl)ethylidene]bis-, sodium salt, hydrate (1:2:4)
- ZOLEDRONATE DISODIUM, TETRAHYDRATE
- ZOLEDRONIC ACID, DISODIUM SALT, TETRAHYDRATE
- DISODIUM TETRAHYDRATE 1-HYDROXY-2-(IMIDAZOL-1-YL)-1-PHOSPHONOETHYLPHOSPHONATE
-
- インチ: 1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2
- InChIKey: IEJZOPBVBXAOBH-UHFFFAOYSA-L
- ほほえんだ: O.O.O.O.OC(P(=O)([O-])[O-])(P(O)(O)=O)CN1C=CN=C1.[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 388.00200
- どういたいしつりょう: 388.00247189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 7
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 163Ų
じっけんとくせい
- ゆうかいてん: 305-307°C
- ようかいど: Water (Sapringly)
- PSA: 215.31000
- LogP: -0.49620
Zoledronic Acid Disodium Salt Tetrahydrate セキュリティ情報
- ちょぞうじょうけん:Refrigerator
Zoledronic Acid Disodium Salt Tetrahydrate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Zoledronic Acid Disodium Salt Tetrahydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187425-1g |
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate |
165800-07-7 | 95% | 1g |
$729 | 2021-08-05 | |
TRC | Z623500-25mg |
Zoledronic Acid Disodium Salt Tetrahydrate |
165800-07-7 | 25mg |
$ 109.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z275198-10mg |
Zoledronic Acid Disodium Salt Tetrahydrate |
165800-07-7 | ≥98% | 10mg |
¥649.90 | 2023-08-31 | |
LKT Labs | Z5645-10 mg |
Zoledronate Disodium Tetrahydrate |
165800-07-7 | ≥98% | 10mg |
$116.70 | 2023-07-10 | |
LKT Labs | Z5645-100 mg |
Zoledronate Disodium Tetrahydrate |
165800-07-7 | ≥98% | 100MG |
$600.30 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208497-50 mg |
Zoledronic Acid, Disodium Salt, Tetrahydrate, |
165800-07-7 | 50mg |
¥1,542.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358597-10 mg |
Zoledronic acid disodium, |
165800-07-7 | 10mg |
¥2,933.00 | 2023-07-10 | ||
Biosynth | FZ28773-100 mg |
Zoledronic acid, disodium salt, tetrahydrate |
165800-07-7 | 100MG |
$152.00 | 2023-01-04 | ||
Biosynth | FZ28773-500 mg |
Zoledronic acid, disodium salt, tetrahydrate |
165800-07-7 | 500MG |
$440.00 | 2023-01-04 | ||
Biosynth | FZ28773-25 mg |
Zoledronic acid, disodium salt, tetrahydrate |
165800-07-7 | 25mg |
$63.00 | 2023-01-04 |
Zoledronic Acid Disodium Salt Tetrahydrate 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
7. Book reviews
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
10. Book reviews
Zoledronic Acid Disodium Salt Tetrahydrateに関する追加情報
Zoledronic Acid Disodium Salt Tetrahydrate: A Comprehensive Overview
Zoledronic acid disodium salt tetrahydrate, with the CAS number 165800-07-7, is a critical compound in the field of bone metabolism and antiresorptive therapy. This compound is a bisphosphonate, a class of drugs known for their ability to inhibit bone resorption by targeting osteoclasts. The compound's chemical structure includes a disodium salt form, which enhances its solubility and bioavailability, making it suitable for various therapeutic applications.
Recent studies have highlighted the efficacy of zoledronic acid disodium salt tetrahydrate in the treatment of osteoporosis, particularly in postmenopausal women. Clinical trials have demonstrated significant increases in bone mineral density (BMD) when administered intravenously. The compound's ability to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, has been extensively researched. This inhibition leads to apoptosis of osteoclasts, thereby reducing bone resorption and promoting bone formation.
In addition to its role in treating osteoporosis, zoledronic acid disodium salt tetrahydrate has shown promise in managing other skeletal disorders such as Paget's disease of bone and tumor-induced osteomalacia. Recent advancements in drug delivery systems have further enhanced its therapeutic potential. For instance, the development of sustained-release formulations has improved patient compliance and reduced the frequency of administration.
The synthesis and characterization of zoledronic acid disodium salt tetrahydrate involve a series of chemical reactions, including the formation of the bisphosphonate backbone and subsequent sodium salt formation. The compound's stability under various pH conditions has been a focus of recent research, with findings indicating that it maintains its efficacy even under physiological pH levels.
From an environmental perspective, the biodegradability and ecological impact of zoledronic acid disodium salt tetrahydrate have been studied to ensure sustainable use. Research indicates that the compound undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint.
In conclusion, zoledronic acid disodium salt tetrahydrate (CAS No: 165800-07-7) stands as a pivotal agent in modern bone health management. Its versatility across multiple therapeutic applications, coupled with ongoing research into its mechanisms and delivery systems, underscores its importance in both clinical practice and pharmaceutical innovation.
165800-07-7 (Zoledronic Acid Disodium Salt Tetrahydrate) 関連製品
- 165800-06-6(Zoledronic acid monohydrate)
- 118072-93-8(Zoledronic acid)
- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)
- 1539009-27-2(1-1-(3-methylphenyl)cyclopropylethan-1-amine)
- 89770-39-8(6-Chloro-4-methylcinnoline)
- 1152663-76-7(3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 899966-70-2(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)
- 1607439-14-4(methyl 3-(pyrrolidin-2-yl)formamidopropanoate)
- 2228202-14-8(1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid)
